molecular formula C17H17ClN4OS B6446964 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640880-64-2

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6446964
CAS No.: 2640880-64-2
M. Wt: 360.9 g/mol
InChI Key: WJKAVHLZUVOSTL-UHFFFAOYSA-N
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Description

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, a thieno[3,2-d]pyrimidine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.

    Attachment of the piperidine ring: The thieno[3,2-d]pyrimidine intermediate is then reacted with a piperidine derivative under basic conditions to form the desired piperidine-substituted product.

    Introduction of the pyridine moiety: The final step involves the reaction of the piperidine-substituted thieno[3,2-d]pyrimidine with a chloropyridine derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.

    Piperidine-substituted pyridines: These compounds have a similar structure and may have comparable pharmacological properties.

Uniqueness

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-10-12-2-6-22(7-3-12)17-16-14(4-8-24-16)20-11-21-17/h1,4-5,8-9,11-12H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKAVHLZUVOSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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